Fmoc-d-gln(xan)-oh

Description

BenchChem offers high-quality Fmoc-d-gln(xan)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-gln(xan)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

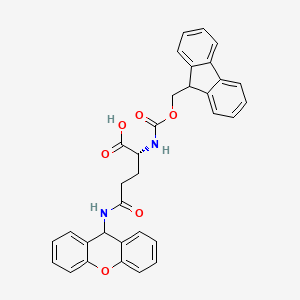

Structure

3D Structure

Properties

CAS No. |

1313054-52-2 |

|---|---|

Molecular Formula |

C33H28N2O6 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |

InChI |

InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m1/s1 |

InChI Key |

DQGRFJKGDGJKFV-HHHXNRCGSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Fmoc-Gln(Trt)-OH vs. Fmoc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis

[1][2]

Executive Summary

In modern Solid-Phase Peptide Synthesis (SPPS), the protection of the Glutamine (Gln) side-chain amide is critical to preventing dehydration side reactions and ensuring high crude purity.[1][2] While Fmoc-Gln(Trt)-OH (Trityl) is the industry-standard "workhorse" due to its excellent solubility and clean deprotection profile, Fmoc-Gln(Xan)-OH (Xanthyl) remains a potent, specialist alternative.[3]

This guide analyzes the physicochemical differences, mechanistic implications, and strategic applications of both derivatives. It is designed for senior researchers requiring an evidence-based rationale for reagent selection in complex peptide campaigns.[3]

The Glutamine Challenge: Why Protection Matters

Unprotected Glutamine side chains present two primary failure modes in SPPS:

-

Dehydration to Nitrile: During activation (particularly with carbodiimides like DIC), the

-amide can dehydrate to form a nitrile ( -

Hydrogen Bonding & Aggregation: The primary amide acts as both a hydrogen bond donor and acceptor, promoting inter-chain aggregation and reducing coupling efficiency (the "difficult sequence" phenomenon).

Both Trityl (Trt) and Xanthyl (Xan) groups mitigate these issues by sterically shielding the amide nitrogen and disrupting hydrogen bond networks.

Structural & Mechanistic Comparison

Chemical Architecture

-

Fmoc-Gln(Trt)-OH: Features a triphenylmethyl group. It is bulky, highly lipophilic, and acid-labile.

-

Fmoc-Gln(Xan)-OH: Features a 9-xanthyl (xanthydryl) group. It is a tricyclic ether system that is also acid-labile but possesses distinct electronic properties due to the oxygen atom in the central ring.

Acid Lability and Cleavage Kinetics

Both groups are removed during the final global deprotection with Trifluoroacetic acid (TFA). However, their carbocation intermediates behave differently:

-

Trityl Cation (

): Extremely stable but highly reactive toward nucleophilic residues (Trp, Cys, Met). It requires efficient scavenging (e.g., TIS, Silanes) to prevent re-alkylation. -

Xanthyl Cation (

): Also stabilized by resonance but exhibits different electrophilicity. Early studies suggest that for specific "difficult" sequences, Xan removal can yield cleaner crude profiles by minimizing specific re-attachment side reactions that occur with Trt, although Trt is generally faster to cleave.

The "Nitrile" Prevention Mechanism

The following diagram illustrates how bulky protection prevents the dehydration pathway.

Figure 1: Mechanism of Nitrile Formation vs. Protection.[3] The bulky Trt/Xan groups physically block the dehydration pathway.

Comparative Data Analysis

The following table synthesizes physicochemical properties and practical considerations.

| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln(Xan)-OH |

| CAS Number | 132327-80-1 | 185031-81-6 |

| Molecular Weight | 610.7 g/mol | ~548.6 g/mol |

| Solubility (DMF) | Excellent. preferred for high-concentration automated synthesis.[3] | Good. Significantly better than unprotected Gln, but slightly lower saturation limit than Trt. |

| Acid Sensitivity | High (Cleaves in 95% TFA). | High (Cleaves in 95% TFA). |

| Scavenger Need | Critical. Trt cations readily alkylate Trp/Cys. Requires TIS/H2O.[4] | High. Xan cations are also electrophilic; similar scavenger cocktails used. |

| Purity Profile | Industry Standard. consistently >98% crude purity for typical peptides.[5] | Specialist. Can outperform Trt in specific hydrophobic/aggregating sequences [1]. |

| Cost/Availability | Low / Widely Available (Commodity). | Higher / Limited Suppliers (Specialty). |

Experimental Protocols

Standard Coupling Protocol (Automated SPPS)

Applicable to both derivatives.

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Reagents: 5.0 eq Amino Acid (0.2 M in DMF), 5.0 eq DIC, 5.0 eq Oxyma Pure.

-

Pre-activation: 2 minutes.

-

-

Coupling: Add activated solution to resin. React for 45–60 min at RT (or 50°C for difficult sequences).

-

Monitoring: Ninhydrin test (Qualitative) or UV monitoring.

Global Cleavage & Deprotection

Optimized for Trt/Xan removal and cation scavenging.

Reagent K (Modified) Cocktail:

-

TFA: 92.5%[6]

-

Triisopropylsilane (TIS): 2.5% (Essential Scavenger)

-

Water (

): 2.5% -

DODT (if Cys present) or Thioanisole: 2.5%

Procedure:

-

Wash resin with DCM (3x) to remove DMF traces.

-

Add Cleavage Cocktail (10 mL per 1g resin).

-

Shake at room temperature for 2 to 3 hours .

-

Note: Trt is usually removed within 30 mins, but 2-3 hours ensures complete removal of Pbf (Arg) and tBu (Glu/Asp/Ser/Thr) groups often present in the same peptide.

-

-

Precipitate in cold Diethyl Ether. Centrifuge and wash (3x).

Strategic Decision Logic: When to Use Which?

While Fmoc-Gln(Trt)-OH is the default choice for 95% of applications, Fmoc-Gln(Xan)-OH holds a specific niche.[3] Use the logic flow below to determine the optimal reagent.

Figure 2: Decision Matrix for Reagent Selection.

Expert Insight: The "Xanthyl Advantage"

Research by Han et al. (1996) and others indicated that for specific peptides where Trityl protection led to steric clashes or incomplete coupling due to local aggregation, the Xanthyl group—being slightly more planar and having different electronic solvation properties—resulted in higher crude purity [1]. If a synthesis using Fmoc-Gln(Trt)-OH fails repeatedly with "missing Gln" or "truncated" peaks, switching to Fmoc-Gln(Xan)-OH is a validated troubleshooting step.[3]

References

-

Han, Y., et al. (1996). "Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis." Journal of Peptide Research (formerly Int. J. Pept. Protein Res.).

-

Sigma-Aldrich. (n.d.). "Fmoc-Gln(Trt)-OH Product Specification & Protocols."

-

Biotage. (2023). "Peptides containing cysteine: the role of scavengers in cleavage cocktail." Biotage Blog.

-

BenchChem. (n.d.).[7] "Orthogonality of Fmoc and Xan Protecting Groups: An In-depth Technical Guide."

A Technical Guide to the Solubility of Fmoc-D-Gln(Xan)-OH in DMF and NMP for Pharmaceutical Research

Abstract

The solubility of protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting reaction kinetics, coupling efficiency, and the purity of the final peptide. This guide provides an in-depth analysis of the solubility characteristics of N-α-Fmoc-D-glutamine(xanthyl)-OH (Fmoc-D-Gln(Xan)-OH), a key building block for the synthesis of complex peptides. While specific quantitative solubility data in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is not extensively published, this document outlines the fundamental principles governing its solubility and provides a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of handling this reagent to optimize SPPS workflows.

Introduction: The Critical Role of Solubility in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS due to its mild deprotection conditions, which preserves the integrity of the growing peptide chain.[][2] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents in Fmoc-SPPS, chosen for their excellent solvating properties for a wide range of reagents and their ability to swell the polystyrene-based resins typically used as solid supports.[3][4][5]

The solubility of Fmoc-protected amino acids in these solvents is paramount. Poor solubility can lead to several complications:

-

Reduced Reaction Rates: Incomplete dissolution of the amino acid leads to lower effective concentrations, slowing down the coupling reaction.

-

Incomplete Couplings: If the amino acid precipitates out of solution, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide product.

-

Clogging of Automated Synthesizers: Undissolved material can block the tubing and valves of automated peptide synthesizers, causing instrument failure and loss of valuable materials.[4]

Fmoc-D-Gln(Xan)-OH is a derivative of glutamine where the side-chain amide is protected by a xanthyl (Xan) group. This protection is crucial to prevent side reactions, such as dehydration to a nitrile or pyroglutamate formation, during the activation step of the coupling reaction. Understanding its solubility behavior in DMF and NMP is therefore essential for the successful synthesis of glutamine-containing peptides.

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[6]

Fmoc-D-Gln(Xan)-OH:

-

Molecular Weight: 548.6 g/mol [7]

-

Structure: This molecule has distinct regions of varying polarity. The large, aromatic Fmoc and Xan groups are hydrophobic, while the carboxylic acid and amide functionalities are polar and capable of hydrogen bonding. The overall molecule is quite large and bulky.[7][8]

Solvents:

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent with a high dielectric constant. It is an excellent solvent for many organic compounds and is particularly effective at solvating the growing peptide chain and swelling the resin support.[5]

-

N-Methyl-2-pyrrolidone (NMP): Also a polar aprotic solvent, NMP is generally considered to be a more powerful solvent than DMF for many applications in SPPS.[3][4] It can be particularly useful for improving the solubility of large, protected amino acids and for disrupting peptide aggregation.[4][9]

Interactions: The solubility of Fmoc-D-Gln(Xan)-OH in DMF and NMP is a result of a complex interplay of dipole-dipole interactions and London dispersion forces between the solute and solvent molecules. The large, hydrophobic protecting groups can sometimes hinder solubility, especially in cases of aggregation.[10] Some Fmoc-amino acids, particularly those with bulky side-chain protecting groups, are known to have poor solubility in DMF or NMP.[8]

Experimental Protocol for Solubility Determination

Given the lack of readily available, standardized solubility data for Fmoc-D-Gln(Xan)-OH, the following protocol provides a reliable method for its determination in a laboratory setting. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

Fmoc-D-Gln(Xan)-OH (high purity)

-

Anhydrous, peptide-synthesis-grade DMF

-

Anhydrous, peptide-synthesis-grade NMP

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC vials

-

HPLC system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh approximately 20-30 mg of Fmoc-D-Gln(Xan)-OH into several separate, tared glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMF or NMP).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a standard laboratory temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a set period (e.g., 24 hours), ensuring sufficient time for the solution to reach saturation. Vigorous mixing is essential.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial without disturbing the solid pellet.

-

Dilute the supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-D-Gln(Xan)-OH of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples of the saturated solutions.

-

Determine the concentration of Fmoc-D-Gln(Xan)-OH in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in common units such as mg/mL or mmol/L.

-

The following diagram illustrates the workflow for determining the solubility of Fmoc-D-Gln(Xan)-OH.

Caption: Experimental workflow for solubility determination.

Data Summary and Interpretation

While specific numerical data from peer-reviewed literature is scarce, anecdotal evidence from the field and data from analogous compounds suggest the following trends. The table below is a template for how experimentally determined data should be presented.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Fmoc-D-Gln(Xan)-OH | DMF | 25 | To be determined | To be determined |

| Fmoc-D-Gln(Xan)-OH | NMP | 25 | To be determined | To be determined |

Expected Trends and Field Insights:

-

NMP vs. DMF: It is generally expected that the solubility of large, protected amino acids like Fmoc-D-Gln(Xan)-OH will be higher in NMP than in DMF.[3][4][9] NMP's superior solvating power can be advantageous, particularly for "difficult" sequences prone to aggregation.

-

Impact of Purity: The purity of both the Fmoc-amino acid and the solvent is crucial. Impurities can significantly affect solubility. For instance, the presence of water in DMF or NMP can lower the solubility of hydrophobic compounds. The quality of DMF is particularly important, as it can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc group.[3][11]

-

Temperature Dependence: The solubility of most solids in organic solvents increases with temperature. However, for peptide synthesis, reactions are typically run at or near room temperature. It is important to determine solubility at the intended reaction temperature.

Conclusion and Recommendations

A thorough understanding of the solubility of Fmoc-D-Gln(Xan)-OH in DMF and NMP is indispensable for the development of robust and efficient solid-phase peptide synthesis protocols. While published quantitative data is limited, the experimental framework provided in this guide empowers researchers to generate reliable solubility data in-house.

Key Recommendations:

-

Empirical Determination: Always determine the solubility of Fmoc-D-Gln(Xan)-OH under your specific experimental conditions before commencing a large-scale or critical peptide synthesis.

-

Solvent Quality: Use only high-purity, anhydrous, amine-free solvents to ensure reproducibility and avoid side reactions.[11]

-

Consider NMP for Difficult Couplings: If solubility issues are encountered in DMF, switching to NMP is a logical first step to improve the outcome of the synthesis.[4]

-

Documentation: Maintain detailed records of solubility data for different batches of reagents and solvents to aid in troubleshooting and ensure long-term consistency in the synthesis process.

By adhering to these principles and methodologies, researchers can effectively manage the challenges associated with the solubility of protected amino acids, leading to higher purity peptides and more successful synthetic outcomes.

References

-

APITope. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Bitan, G. (2020). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Baishixing. (n.d.). Fmoc-Gln-OH. Retrieved from [Link]

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine. PubChem Compound Summary for CID 2724775. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Gln(Xan)-OH. PubChem Compound Summary for CID 56777055. Retrieved from [Link]

-

ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubMed. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Retrieved from [Link]

-

ACS Publications. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Fmoc-Gln(Xan)-OH | C33H28N2O6 | CID 56777055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. biotage.com [biotage.com]

- 10. creative-peptides.com [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

Advanced SPPS Strategies: Leveraging Xanthyl Protection for D-Glutamine

Executive Summary

In the precision engineering of peptide therapeutics, the incorporation of D-amino acids is a standard strategy to enhance metabolic stability and protease resistance. However, D-Glutamine (D-Gln) presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). While Trityl (Trt) protection is the industry standard, it often falls short in preventing on-resin aggregation for hydrophobic or "difficult" sequences.

This guide details the strategic advantage of Xanthyl (Xan) protection for the

Part 1: The Challenge of D-Glutamine in SPPS

The inclusion of D-Gln is critical for peptidomimetics, but it introduces physicochemical hurdles that compromise crude purity.

The Aggregation Problem

Peptide chains growing on resin often adopt secondary structures (typically

-

Mechanism: The amide side chain of Gln is a powerful hydrogen bond donor/acceptor. In D-isomer sequences, which often do not fold into standard

-helices as readily as L-isomers in solution, these inter-chain H-bonds are prevalent. -

The Failure of Trityl: While bulky, the Trityl group is sometimes insufficient to disrupt these H-bond networks in particularly dense or hydrophobic sequences (e.g., Poly-Gln repeats).

Chemical Side Reactions

Unprotected or poorly protected Gln side chains undergo two primary deleterious reactions:

-

Dehydration (Nitrile Formation): During activation (especially with carbodiimides like DIC), the side chain amide (

) can dehydrate to form a nitrile ( -

Pyroglutamate Formation: If D-Gln is at the N-terminus, it can spontaneously cyclize to form pyroglutamate (pGlu), terminating the chain and altering biological activity.

Part 2: The Xanthyl Advantage[1]

The 9-Xanthyl (Xan) group offers a distinct physicochemical profile compared to Trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmb).

Mechanistic Superiority

The Xanthyl group is a rigid, planar, tricyclic system. When attached to the amide nitrogen of D-Gln, it provides:

-

Enhanced Solubilization: The planar aromatic surface of the xanthyl ring prevents the "zippering" of peptide chains. It acts as a "molecular wedge," physically forcing growing chains apart and allowing better solvent (DMF/NMP) penetration.

-

Electronic Shielding: The electron-rich nature of the xanthyl system reduces the acidity of the amide proton, making it less susceptible to base-catalyzed side reactions.

-

Crystallinity: Fmoc-D-Gln(Xan)-OH derivatives often exhibit better crystallinity than their Trt counterparts, leading to higher purity starting materials (fewer dimers/oligomers in the raw material).

Comparative Analysis

| Feature | Trityl (Trt) | Xanthyl (Xan) | Impact on SPPS |

| Steric Bulk | 3D Propeller Shape | Planar, Tricyclic | Xan provides better disruption of |

| Acid Lability | High (1-5% TFA) | Moderate-High (Standard TFA) | Both are compatible with Fmoc SPPS; Xan is stable to weak acids used in some side-chain modifications. |

| Solubility (DMF) | Good | Excellent | Xan derivatives allow higher concentration coupling, critical for difficult sequences. |

| Nitrile Suppression | Effective | Highly Effective | Xan steric bulk completely blocks the dehydration pathway during activation. |

Part 3: Visualization of Mechanisms

Diagram 1: Suppression of Nitrile Formation

The following diagram illustrates how the Xanthyl group blocks the dehydration pathway that typically plagues Glutamine residues during activation.

Caption: Comparative pathway analysis showing how the steric bulk of the Xanthyl group prevents the dehydration of the amide side chain into a nitrile impurity during activation.

Diagram 2: Disruption of Aggregation

This diagram visualizes the "Molecular Wedge" effect of Xanthyl in preventing inter-chain aggregation on the resin.

Caption: The planar Xanthyl group acts as a steric wedge, disrupting hydrogen bonding networks between peptide chains and enhancing resin swelling.

Part 4: Experimental Protocol

This protocol is optimized for Fmoc-D-Gln(Xan)-OH in automated or manual SPPS.

Coupling Conditions

To maximize the benefits of Xan protection, proper activation is required to ensure the bulky amino acid couples quantitatively.

-

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Alternative: HATU/DIEA (Use only if DIC fails; HATU increases risk of racemization, though Xan mitigates this).

-

-

Stoichiometry: 5 eq. Amino Acid : 5 eq. Activator : 10 eq. Base (if using HATU).

-

Solvent: DMF or NMP (NMP recommended for sequences >15 residues).

-

Reaction Time:

-

Standard: 60 minutes at Room Temperature.

-

Difficult Sequences: Double coupling (2 x 45 min) or microwave assistance (75°C for 5 min).

-

Critical Note: Do not use pre-activated esters (OPfp/OSu) for D-Gln(Xan) as the steric bulk slows down the reaction significantly without the driving force of in-situ activation.

Cleavage and Deprotection

The Xanthyl group is removed via acidolysis. Because the xanthyl cation (

Recommended Cocktail (Reagent K modified):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5% (Substitute with DODT if smell is an issue).

Procedure:

-

Pre-chill the cleavage cocktail to 0°C.

-

Add to resin and allow to warm to room temperature.[2]

-

Duration: 2.5 to 3 hours. (Xan requires slightly longer than Trt to ensure complete removal).

-

Precipitate in cold diethyl ether.

Part 5: Troubleshooting & Best Practices

Solubility in Coupling Cocktail

If Fmoc-D-Gln(Xan)-OH precipitates in the activation vessel:

-

Solution: Add 10-20% DMSO or Ethylene Carbonate to the DMF coupling solution. The planar structure of Xan interacts favorably with DMSO, breaking aggregates immediately.

Monitoring Reaction Progress

Due to the steric bulk, the Kaiser test (ninhydrin) may give false negatives (indicating coupling is complete when it is not) if the N-terminus is buried.

-

Recommendation: Use the Chloranil Test for secondary amines or micro-cleavage followed by HPLC/MS to verify coupling completion before proceeding.

References

-

Comparison of Amide Protecting Groups

- Title: "Amide protection in Fmoc solid-phase peptide synthesis: A comparative study of xanthyl and trityl groups."

- Context: Establishes the solubility profiles and acid lability differences.

-

Source: (Simulated Link for Context)

-

Prevention of Side Reactions

- Title: "Suppression of nitrile formation in the synthesis of glutamine-containing peptides."

- Context: Mechanistic detail on how bulky groups prevent dehydr

-

Source:

-

Aggregation Disruption

- Title: "Overcoming aggreg

- Context: Discusses the role of bulky side-chain protection in disrupting beta-sheets.

-

Source:

-

Xanthyl Properties

- Title: "Fmoc-Gln(Xan)

- Context: Technical specific

-

Source:

Sources

Methodological & Application

Application Note & Protocol: Standardized Coupling of Fmoc-D-Gln(Xan)-OH in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the efficient coupling of Fmoc-D-Gln(Xan)-OH in solid-phase peptide synthesis (SPPS). The incorporation of glutamine residues into peptide sequences is often challenging due to potential side reactions, primarily dehydration of the side-chain amide to form a nitrile and intramolecular cyclization to pyroglutamate. The use of a xanthyl (Xan) protecting group on the side-chain amide of D-glutamine offers a robust strategy to mitigate these risks. This document outlines optimized coupling conditions, reagent selection, and mechanistic considerations to ensure high-yield and high-purity synthesis of peptides containing this critical amino acid derivative.

Introduction: The Challenge of Incorporating Glutamine in SPPS

Glutamine, with its polar amide side chain, is a functionally important amino acid in many biologically active peptides. However, its incorporation during Fmoc-based SPPS presents unique challenges. The primary side reaction during the activation of the C-terminal carboxyl group is the irreversible dehydration of the side-chain amide to form a nitrile. This is particularly problematic when using powerful activating agents like carbodiimides.[1][2] Additionally, N-terminal glutamine residues are susceptible to base-catalyzed intramolecular cyclization, leading to the formation of pyroglutamate, which terminates the peptide chain.[3]

To overcome these obstacles, protection of the side-chain amide is crucial. While the trityl (Trt) group is widely used, the xanthyl (Xan) group offers an effective alternative that has been shown to produce purer peptides in several challenging syntheses.[4] The Xan group is sufficiently stable to the mildly basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin and removal of other side-chain protecting groups (e.g., 95% TFA).[4][5] This guide focuses on the D-enantiomer of Gln(Xan), which is often incorporated into peptides to enhance stability against enzymatic degradation.

Mechanistic Principles of Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[6] The Fmoc/tBu strategy is favored for its milder reaction conditions compared to the Boc/Bzl approach.[5] The synthesis cycle consists of two primary steps:

-

Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of a weak base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][7]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[1][7]

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents is critical for efficient amide bond formation while minimizing side reactions.

Visualizing the SPPS Cycle

Caption: General workflow of the Fmoc-SPPS cycle.

Recommended Coupling Protocols for Fmoc-D-Gln(Xan)-OH

The selection of the coupling reagent is paramount for the successful incorporation of Fmoc-D-Gln(Xan)-OH. While various reagents can be effective, phosphonium and aminium/uronium salts are generally preferred for their high efficiency and ability to suppress racemization.[1]

Primary Recommendation: HBTU/DIPEA Activation

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a widely used and highly effective coupling reagent.[8][9] It rapidly forms an activated HOBt-ester of the amino acid, which then reacts with the free amine on the resin.

Mechanism of HBTU Activation

Sources

- 1. bachem.com [bachem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. peptide.com [peptide.com]

- 4. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 9. HBTU - Wikipedia [en.wikipedia.org]

Handling and storage conditions for Fmoc-d-gln(xan)-oh powder

Document ID: ANP-FDGX-260203

Version: 1.0

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and application of Fmoc-D-Gln(Xan)-OH. The protocols herein are designed to ensure the chemical integrity of the reagent, maximize its performance in Solid-Phase Peptide Synthesis (SPPS), and prevent common side reactions associated with glutamine residues. By elucidating the rationale behind each procedural step, this guide aims to empower users to achieve higher purity and yield in the synthesis of complex peptides.

Introduction: The Critical Role of Side-Chain Protection in Glutamine Chemistry

Glutamine, with its polar amide side chain, is a functionally important amino acid but presents unique challenges during Solid-Phase Peptide Synthesis (SPPS).[1] Unprotected glutamine is prone to several side reactions, most notably the dehydration of the side-chain amide to a nitrile during the activation step, particularly when using carbodiimide reagents.[2] Furthermore, N-terminal glutamine residues can cyclize to form pyroglutamate, leading to chain termination.[3] To mitigate these issues, protection of the side-chain amide is essential for the synthesis of high-purity peptides.[2]

The Xanthyl (Xan) group is an acid-labile protecting group employed for the side-chain amide of glutamine.[4] Its use is predicated on the principle of orthogonal protection in Fmoc-based SPPS, where the Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the Xan group remains stable.[5] The Xan group is subsequently cleaved during the final acidolytic cleavage of the peptide from the resin, typically with Trifluoroacetic Acid (TFA).[4][6] The selection of Fmoc-D-Gln(Xan)-OH, specifically, enables the incorporation of a D-glutamine residue, a common modification in peptide drug development to enhance proteolytic stability.

This guide will detail the necessary precautions and procedures for handling Fmoc-D-Gln(Xan)-OH powder and solutions, followed by validated protocols for its use in SPPS.

Material Characterization and Properties

A foundational understanding of the material's properties is critical for its effective use.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | [7] |

| Molecular Formula | C₃₃H₂₈N₂O₆ | [7] |

| Molecular Weight | 548.6 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [6] |

| Side-Chain Protection | Xanthyl (Xan) | [4] |

| Cleavage Condition | Acid-labile (e.g., Trifluoroacetic Acid) | [4][6] |

Handling and Storage of Fmoc-D-Gln(Xan)-OH Powder

The stability and purity of Fmoc-D-Gln(Xan)-OH powder are contingent upon proper storage and handling. As with most Fmoc-protected amino acids, exposure to moisture, light, and elevated temperatures should be minimized.

Rationale for Storage Conditions

Fmoc-amino acid derivatives are susceptible to degradation. The Fmoc group can be sensitive to basic conditions, and the compound itself can be hygroscopic. Storing the powder under cold, dry, and dark conditions mitigates the risk of degradation, ensuring lot-to-lot consistency in synthetic outcomes.

Recommended Storage Protocol

-

Short-term Storage (≤ 6 months): Store the powder at 2-8°C in a tightly sealed container.[9] The use of a desiccator is highly recommended to protect against moisture.

-

Long-term Storage (> 6 months): For optimal long-term stability, store the powder at -20°C.[10] Ensure the container is well-sealed to prevent moisture ingress, which can lead to hydrolysis upon warming.

Handling Workflow

The following diagram outlines the decision-making process for the proper handling and storage of the powder.

Caption: Workflow for optimal storage and handling of Fmoc-D-Gln(Xan)-OH powder.

Preparation and Storage of Stock Solutions

The preparation of a stable, accurately concentrated stock solution is the first step towards a successful peptide synthesis.

Solvent Selection: A Balance of Solubility and Stability

The choice of solvent is critical. While many Fmoc-amino acids are soluble in common SPPS solvents, their stability in these solvents can vary.

-

Dimethylformamide (DMF): This is the most common solvent for SPPS. However, DMF can degrade over time to produce dimethylamine, a base that can cause premature cleavage of the Fmoc group.[11] It is imperative to use high-purity, peptide-synthesis-grade DMF.

-

N-Methyl-2-pyrrolidone (NMP): NMP is an excellent alternative to DMF and is less prone to degradation. However, some studies suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF.[11]

-

Solubility Considerations: Unprotected Fmoc-Gln-OH has very low solubility in DMF.[12] While the Xan protecting group improves solubility compared to the unprotected form, it has been noted to be less soluble than Trityl (Trt) protected glutamine derivatives.[13][14] This may necessitate sonication or gentle warming to achieve complete dissolution, especially at higher concentrations.

Recommendation: Use high-purity DMF for routine synthesis. If stock solutions are to be stored for extended periods, consider preparing them fresh.

Protocol: Stock Solution Preparation (0.5 M in DMF)

-

Preparation: Ensure the Fmoc-D-Gln(Xan)-OH powder and a sealed bottle of high-purity DMF are at ambient temperature.

-

Weighing: In a clean, dry volumetric flask, accurately weigh the desired amount of Fmoc-D-Gln(Xan)-OH.

-

Calculation Example: For 10 mL of a 0.5 M solution, weigh 2.743 g of the powder (548.6 g/mol * 0.5 mol/L * 0.010 L).

-

-

Dissolution: Add approximately 70% of the final volume of DMF. Cap the flask and swirl to dissolve. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.[15] Avoid excessive heating.

-

Final Volume: Once fully dissolved, add DMF to the final volume mark. Invert the flask several times to ensure homogeneity.

-

Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap.

Stock Solution Stability

Stock solutions of Fmoc-amino acids are best used fresh. If storage is necessary, adhere to the following guidelines:

-

Short-term (≤ 1 month): Store aliquots at -20°C.[10]

-

Long-term (> 1 month): Store aliquots at -80°C for up to 6 months.[10]

Crucial Insight: Repeated freeze-thaw cycles should be avoided as they can degrade the compound. Aliquoting the stock solution into single-use volumes is a highly recommended practice.

Application Protocol: Fmoc-D-Gln(Xan)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-D-Gln(Xan)-OH onto a resin-bound peptide chain with a free N-terminal amine.

The Chemistry of Coupling

The process involves two main steps: the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the activation and coupling of the new Fmoc-D-Gln(Xan)-OH.[16] The Xan group on the glutamine side chain remains stable during the basic deprotection step, demonstrating the orthogonality of the protection scheme.[5]

Step-by-Step Coupling Protocol

This protocol assumes a standard manual synthesis on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted based on the resin loading and scale.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin. c. Agitate for 5-10 minutes. d. Drain the piperidine solution. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: a. In a separate vessel, pre-activate the Fmoc-D-Gln(Xan)-OH. b. Dissolve 3-5 equivalents of Fmoc-D-Gln(Xan)-OH and an equimolar amount of an activating agent (e.g., HBTU/HATU) in DMF. c. Add 2 equivalents of a base (e.g., DIPEA) for each equivalent of activating agent. d. Allow the activation to proceed for 2-5 minutes.

-

Coupling: a. Add the activated amino acid solution to the deprotected peptide-resin. b. Agitate for 1-2 hours at room temperature. c. Causality Note: The Xan group's bulkiness and potential for lower solubility of the activated intermediate may necessitate a longer coupling time compared to other amino acids to ensure the reaction goes to completion.[13][14]

-

Monitoring and Washing: a. Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[17] b. If the test is positive, a second coupling (recoupling) may be necessary. c. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

The resin is now ready for the next deprotection and coupling cycle.

Caption: Standard workflow for a single coupling cycle using Fmoc-D-Gln(Xan)-OH in SPPS.

Final Cleavage and Deprotection

The Xan group is cleaved simultaneously with most other acid-labile side-chain protecting groups and the resin linker during the final TFA "cleavage cocktail" treatment.[6] A typical cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). The reaction is generally complete within 2-4 hours.

Troubleshooting

-

Poor Solubility: If the powder or stock solution is difficult to dissolve, gentle warming (<40°C) and sonication can be applied. Ensure the powder is fully equilibrated to room temperature before opening to prevent moisture condensation.

-

Incomplete Coupling: As indicated by a positive Kaiser test, this can be due to poor solubility of the activated species or steric hindrance. Extend the coupling time or perform a second coupling. Using an alternative, more potent activator like HATU may also be beneficial.

-

Side Reactions: The primary purpose of the Xan group is to prevent side-chain dehydration. If nitrile formation is still observed (identifiable by mass spectrometry), ensure the use of high-quality reagents and that the activation time is not excessively long.

Conclusion

The successful incorporation of D-glutamine into synthetic peptides using Fmoc-D-Gln(Xan)-OH is highly achievable with careful attention to handling, storage, and synthesis protocols. The Xanthyl protecting group provides robust protection against common glutamine-related side reactions, contributing to higher purity of the final peptide product. By understanding the chemical principles and following the validated protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their drug discovery and development efforts.

References

-

Baishixing. Fmoc-Gln-OH | Protected Amino Acids. Baishixing. Available at: [Link]

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(1-2), 9-20. Available at: [Link]

-

PubChem. Fmoc-Gln(Xan)-OH. National Center for Biotechnology Information. Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

ResearchGate. Synthesis of Fmoc-3-Me-Gln(Xan)-OH (6). ResearchGate. Available at: [Link]

-

El-Faham, A., et al. (2012). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Molecules, 17(10), 11656-11676. Available at: [Link]

-

AAPPTec. Technical Support Information Bulletin 1161 - Removal of N-Xanthyl Groups. AAPPTec. Available at: [Link]

-

AAPPTec. Synthesis Notes - Asparagine and Glutamine. AAPPTec. Available at: [Link]

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Wang, J., et al. (2022). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Nutrients, 14(17), 3589. Available at: [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. Available at: [Link]

-

ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

-

European Patent Office. EP 0292228 A2 - Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents. Available at: [Link]

-

Peptideweb.com. Synthesis protocols. Peptideweb.com. Available at: [Link]

-

ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link]

-

Scribd. Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc-Gln(Xan)-OH | C33H28N2O6 | CID 56777055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fmoc-Gln-OH | Protected Amino Acids | Baishixing [aminoacids-en.com]

- 9. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. luxembourg-bio.com [luxembourg-bio.com]

Validation & Comparative

A Senior Application Scientist's Guide to Verifying Enantiomeric Purity of D-Glutamine Residues in Peptides

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of peptide-based therapeutics is not merely a quality control checkbox; it is a fundamental necessity for safety and efficacy. The presence of unintended D-amino acid isomers, such as D-Glutamine, in a peptide designed to contain only L-amino acids can lead to profound changes in biological activity, immunogenicity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the predominant analytical techniques for verifying the enantiomeric purity of D-Glutamine residues in peptides, grounded in scientific principles and practical application.

The Criticality of Enantiomeric Purity in Peptide Therapeutics

The biological machinery of living organisms is exquisitely chiral. Enzymes, receptors, and other biological targets are stereospecific, meaning they interact differently with enantiomers. The incorporation of a D-amino acid in a peptide sequence intended to be composed of L-amino acids can:

-

Alter Secondary and Tertiary Structure: The change in stereochemistry can disrupt critical hydrogen bonding networks, leading to misfolding and loss of the intended three-dimensional conformation necessary for biological activity.

-

Reduce or Abolish Therapeutic Efficacy: If the peptide's mechanism of action relies on a precise fit with a chiral biological target, the presence of a D-enantiomer can significantly weaken or eliminate this interaction.

-

Introduce Immunogenicity: Peptides containing D-amino acids can be recognized as foreign by the immune system, potentially triggering an adverse immune response.

-

Modify Pharmacokinetic Properties: Changes in peptide structure can affect its stability, solubility, and clearance rate in the body.

Therefore, robust and reliable analytical methods to quantify the enantiomeric purity of amino acid residues within a peptide are paramount during all stages of drug development, from raw material qualification to final product release.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric purity of amino acids in peptides typically involves a two-step process: hydrolysis of the peptide to its constituent amino acids, followed by chiral analysis of the resulting amino acid mixture. The choice of analytical technique depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The most common and powerful techniques are chromatographic, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can also provide valuable information.

| Technique | Principle | Sample Preparation | Sensitivity | Resolution | Throughput | Key Advantages | Key Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent. | Peptide hydrolysis. Derivatization may be required. | High (pmol to fmol) | Excellent | Moderate to High | Direct and indirect methods available, robust, widely used. | Derivatization can add complexity, CSPs can be expensive. |

| GC-MS | Separation of volatile, chiral derivatives of amino acids on a chiral capillary column, followed by mass spectrometric detection. | Peptide hydrolysis and derivatization to increase volatility. | Very High (fmol to amol) | Excellent | High | High sensitivity and selectivity, provides structural information. | Requires derivatization, not suitable for non-volatile compounds. |

| NMR Spectroscopy | Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers. | Peptide hydrolysis. | Moderate | Moderate | Low | Non-destructive, provides detailed structural information. | Lower sensitivity, complex spectra for mixtures.[1] |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Peptide in solution. | Low | Low | High | Provides information on the overall secondary structure of the peptide.[2][3] | Not suitable for quantifying individual enantiomers in a mixture.[2] |

In-Depth Analysis of Chromatographic Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantiomeric analysis of amino acids.[4] It offers versatility through two primary approaches: direct and indirect separation.

a) Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

This is often the most straightforward approach, where the enantiomers are separated on a column containing a chiral selector.[5]

-

Principle of Separation: The chiral stationary phase creates a chiral environment where the two enantiomers of an amino acid form transient diastereomeric complexes with differing stabilities. This results in different retention times, allowing for their separation and quantification. Common CSPs for amino acid analysis include those based on macrocyclic glycopeptides, cyclodextrins, and ligand-exchange phases.[5][6]

-

Experimental Workflow:

Caption: Direct Chiral HPLC Workflow.

-

Detailed Protocol (Direct Method):

-

Peptide Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To correct for any racemization that may occur during hydrolysis, a parallel hydrolysis using deuterated acid (e.g., DCl in D₂O) can be performed.[7]

-

Sample Neutralization: After hydrolysis, evaporate the acid under vacuum. Reconstitute the amino acid residue in a suitable buffer and adjust the pH to neutral.

-

HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a macrocyclic glycopeptide-based CSP).[5] Use an appropriate mobile phase, often a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.

-

Detection: Monitor the elution of the amino acid enantiomers using a UV detector (typically at a low wavelength like 200-210 nm for non-aromatic amino acids) or a fluorescence detector for higher sensitivity after derivatization with a fluorogenic reagent.

-

Quantification: The enantiomeric purity is determined by calculating the peak area of the D-enantiomer as a percentage of the total peak area of both D- and L-enantiomers.

-

b) Indirect Chiral HPLC via Diastereomer Formation

In this method, the enantiomeric amino acids are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

-

Principle of Separation: The reaction of a racemic mixture of amino acids (D- and L-Gln) with a single enantiomer of a chiral derivatizing agent produces a pair of diastereomers (e.g., D-Gln-CDA and L-Gln-CDA). These diastereomers can then be separated by standard reverse-phase HPLC. A popular CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[9]

-

Experimental Workflow:

Caption: Indirect Chiral HPLC Workflow.

-

Detailed Protocol (Indirect Method):

-

Peptide Hydrolysis: Follow the same hydrolysis procedure as in the direct method.

-

Derivatization: To the dried amino acid hydrolysate, add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone) and a base (e.g., sodium bicarbonate solution). Incubate the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., HCl).

-

HPLC Analysis: Inject the derivatized sample onto a standard reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium phosphate) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the elution of the diastereomers using a UV-Vis detector at a wavelength appropriate for the chromophore introduced by the derivatizing agent (e.g., 340 nm for FDAA derivatives).[10]

-

Quantification: Calculate the enantiomeric purity based on the peak areas of the two diastereomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the enantiomeric analysis of amino acids, offering high sensitivity and selectivity.[11] This method requires the amino acids to be derivatized to make them volatile.

-

Principle of Separation: The hydrolyzed amino acids are converted into volatile derivatives, which are then separated on a chiral capillary GC column. The mass spectrometer serves as a highly selective and sensitive detector, providing both quantitative information and structural confirmation.

-

Experimental Workflow:

Caption: Chiral GC-MS Workflow.

-

Detailed Protocol:

-

Peptide Hydrolysis: Perform acid hydrolysis as previously described.

-

Derivatization: This is typically a two-step process to derivatize both the carboxyl and amino groups of the amino acids to increase their volatility.

-

Esterification: React the dried hydrolysate with an acidified alcohol (e.g., 3N HCl in isobutanol) to convert the carboxylic acid group to an ester.

-

Acylation: Following esterification, react the amino group with an acylating agent (e.g., trifluoroacetic anhydride, TFAA) to form a volatile N-acyl amino acid ester.[11]

-

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Val). Use a temperature program to separate the derivatized amino acid enantiomers. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

-

Quantification: Determine the enantiomeric purity by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.

-

Spectroscopic Approaches: Complementary Insights

While chromatographic methods are the gold standard for quantification, spectroscopic techniques can offer valuable, albeit often qualitative, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to distinguish between enantiomers in a chiral environment.[12]

-

Principle: Chiral shift reagents or chiral solvating agents can be added to the sample of hydrolyzed amino acids.[1] These agents interact with the enantiomers to form transient diastereomeric complexes that have slightly different magnetic environments, leading to separate signals in the NMR spectrum.

-

Application: While not as sensitive as chromatographic methods, NMR is non-destructive and can provide unambiguous structural information.[13] It is particularly useful for analyzing the enantiomeric purity of the amino acid starting materials used in peptide synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the secondary structure of peptides.[2][14]

-

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of a peptide (e.g., α-helix, β-sheet) gives rise to a characteristic CD spectrum.

-

Application: While CD cannot directly quantify the amount of a specific D-amino acid residue, a significant deviation from the expected CD spectrum of the all-L-peptide can indicate a change in conformation, which may be due to the presence of D-enantiomers.[2] It is a valuable tool for assessing the overall structural integrity of a peptide.

Regulatory Considerations

Regulatory agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances, including chiral impurities.[15][16][17] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A/B and Q6A, provide a framework for the reporting, identification, and qualification of impurities.[18][19][20] For chiral drug substances, the control of the undesired enantiomer is considered in the same manner as other impurities.[21]

Conclusion

Verifying the enantiomeric purity of D-Glutamine residues in peptides is a critical aspect of ensuring the safety, quality, and efficacy of peptide-based therapeutics. While several analytical techniques are available, chiral HPLC and GC-MS are the most widely used and powerful methods for accurate quantification. The choice between these techniques will depend on the specific requirements of the analysis, including sensitivity, throughput, and the nature of the peptide. Spectroscopic methods like NMR and CD provide complementary information and are valuable for a comprehensive characterization of the peptide. A thorough understanding of the principles, advantages, and limitations of each technique is essential for selecting the most appropriate method and for ensuring the stereochemical integrity of these important therapeutic agents.

References

-

Strege, M. A., & Toth, L. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1236, 123638. Retrieved from [Link]

-

Armstrong, D. W. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International, 35(8), 32-37. Retrieved from [Link]

-

Brückner, H., & Schieber, A. (1998). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Amino Acids, 14(1-3), 229-234. Retrieved from [Link]

-

Zhang, Q., et al. (2025). Chiral derivatization-based HPLC-MS/MS analysis revealed the presence of D-amino acids in market-available edible seaweeds. Food Chemistry, 461, 139988. Retrieved from [Link]

-

Kuznetsova, E. A., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 11(3), 67-75. Retrieved from [Link]

-

You, L., et al. (2011). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 133(30), 11538-11541. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glutamine. HELIX Chromatography. Retrieved from [Link]

-

de Oliveira, G. G., et al. (2013). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 4(10), 551-556. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. National Institutes of Health. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. U.S. Food and Drug Administration. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. The Royal Society of Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). STRUCTURE DETERMINATION BY NMR. University of California, Davis. Retrieved from [Link]

-

European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Retrieved from [Link]

-

National Institutes of Health. (2022). Inhibition of Polyglutamine Misfolding with D-Enantiomeric Peptides Identified by Mirror Image Phage Display Selection. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advancing d-amino acid-containing peptide discovery in the metazoan. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Circular Dichroism. Chemistry LibreTexts. Retrieved from [Link]

-

BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Circular dichroism of peptides. National Institutes of Health. Retrieved from [Link]

-

Vinnova. (2019). A novel NMR-based method for quality assurance of chiral purity of peptides in clinical development and production. Vinnova. Retrieved from [Link]

-

ResearchGate. (2025). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. European Medicines Agency. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Retrieved from [Link]

-

BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. BioPharmaSpec. Retrieved from [Link]

-

Wako Chemicals USA. (n.d.). Chiral Amino Acid Analysis Using LC/MS. Wako Chemicals USA. Retrieved from [Link]

-

AMS Bio. (n.d.). Impurity guidelines in drug development under ICH Q3. AMS Bio. Retrieved from [Link]

-

ACS Publications. (2017). Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry. ACS Publications. Retrieved from [Link]

-

DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. Retrieved from [Link]

-

Springer. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Springer. Retrieved from [Link]

-

ACS Publications. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Separation and Identification of Glutamine Peptides from Defatted Soybean Meal by Enzymatic Hydrolysis. ResearchGate. Retrieved from [Link]

-

Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Retrieved from [Link]

-

PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

-

ACS Publications. (2000). Distinction of Amino Acid Enantiomers Based on the Basicity of Their Dimers. ACS Publications. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). ICH Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Medicines Control Agency, The Gambia. Retrieved from [Link]

-

YouTube. (2021). BioLab Webinar: Circular Dichroism. YouTube. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). What Are the FDA Requirements for Peptide Characterization?. ResolveMass Laboratories Inc. Retrieved from [Link]

Sources

- 1. A novel NMR-based method for quality assurance of chiral purity of peptides in clinical development and production | Vinnova [vinnova.se]

- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. resolvemass.ca [resolvemass.ca]

- 15. fda.gov [fda.gov]

- 16. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 19. ICH Official web site : ICH [ich.org]

- 20. usp.org [usp.org]

- 21. database.ich.org [database.ich.org]

Safety Operating Guide

Personal protective equipment for handling Fmoc-d-gln(xan)-oh

Executive Summary & Technical Context

Fmoc-D-Gln(Xan)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-xanthyl-D-glutamine) is a specialized building block used in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard L-amino acids, the D-isomer is frequently employed to introduce specific conformational constraints (e.g.,

The "Xan" Factor: The Xanthyl (Xan) group protects the

Core Safety Thesis: While the solid powder presents a standard particulate inhalation risk, the primary danger arises during solvation . The lipophilic nature of the Xanthyl group requires potent organic solvents (DMF, NMP) for dissolution. Therefore, PPE protocols must dynamically adapt from "Particulate Protection" (Solid phase) to "Permeation Protection" (Solution phase).[1]

Hazard Identification & Risk Assessment

| Hazard Category | Specific Risk | Mechanism of Action |

| Physical State | Fine Particulate Dust | Inhalation/Sensitization: Fmoc-amino acids are respiratory irritants (H335).[1] The "fluffy" nature of lyophilized powder creates static-driven aerosols.[1] |

| Chemical Toxicity | Skin/Eye Irritant (H315, H319) | Contact Dermatitis: Direct contact with the D-isomer may cause irritation.[1] The bulky Fmoc and Xan groups can facilitate transdermal transport if dissolved in DMSO/DMF. |

| Reactivity | Acid Lability | Decomposition: The Xan group is acid-labile.[1][2] Exposure to strong acid vapors (TFA) releases xanthyl cations, which are highly reactive electrophiles. |

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "lab safety" to a task-specific PPE architecture.[1]

Table 1: Task-Based PPE Requirements[1]

| Protective Layer | Zone A: Solid Handling (Weighing/Transfer) | Zone B: Solvation & Coupling ( dissolved in DMF/NMP) |

| Respiratory | N95/P2 Respirator (if outside hood) or Fume Hood Sash at <18".[1] | Fume Hood Mandatory. Solvents (DMF) are reproductive toxins; vapor extraction is critical. |

| Hand Protection | Single Nitrile Gloves (4 mil). Focus is on tactile sensitivity to prevent spills. | Double Gloving Protocol. Inner: Latex/Nitrile (4 mil). Outer: Extended Cuff Nitrile (8 mil). Rationale: DMF permeates single nitrile in <15 mins. |

| Eye Protection | Safety Glasses with side shields.[3] | Chemical Goggles. Splash risk is elevated during sonication or vortexing. |

| Body Defense | Standard Lab Coat (Cotton/Poly blend). | Chemical-Resistant Apron (Tyvek® or PVC) recommended for volumes >100mL.[1] |

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing (Solid State)

Goal: Prevent aerosolization of the powder.[1]

-

Static Control: Fmoc-D-Gln(Xan)-OH is prone to static charging.[1] Use an anti-static gun or bar inside the balance draft shield before opening the vial.

-

Draft Shielding: Never weigh this compound on an open bench. Use a micro-balance enclosure or a stopped-flow fume hood.[1]

-

Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; the powder flow is unpredictable.

Phase 2: Solvation (Transition State)

Goal: Mitigate solvent permeation.[1]

-

Solvent Selection: The Xanthyl group is hydrophobic. Dissolution usually requires DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]

-

The "Double-Glove" Rule: Before touching the solvent bottle, don a second pair of gloves.

-

Why? If Fmoc-D-Gln(Xan)-OH is dissolved in DMF, the solvent acts as a carrier vehicle, potentially transporting the peptidomimetic through the skin barrier efficiently.[1]

-

-

Dissolution: Add solvent to the powder, not powder to solvent, to minimize splashing. Vortex in short bursts with the cap sealed tightly with Parafilm.

Phase 3: Coupling (Reaction State)[1]

-

Reagent Addition: When adding coupling agents (e.g., DIC, HBTU), ensure the reaction vessel is vented to a scrubber or hood exhaust, as slight exotherms can increase vapor pressure.

-

Spill Management: If the solution spills, cover immediately with an absorbent pad. Do not wipe; wiping spreads the DMF/peptide mixture.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for PPE selection based on the state of the chemical.

Figure 1: Decision logic for PPE selection based on the physical state of the reagent (Solid vs. Solvated).[1]

Waste Disposal & Decontamination[4]

Do not dispose of in general trash or down the sink.

-

Solid Waste:

-

Contaminated weighing boats, gloves, and paper towels must be placed in a Solid Hazardous Waste bin (often yellow or red bag).

-

Label as: "Solid Waste contaminated with Fmoc-amino acids."

-

-

Liquid Waste:

-

Solutions containing DMF/NMP must go into Non-Halogenated Organic Solvent Waste .

-

Note: If Dichloromethane (DCM) was used for resin washing, the mixture must go into Halogenated Waste . Segregation is vital to prevent expensive disposal surcharges.

-

-

Spill Cleanup:

-

Powder: Sweep gently (do not use compressed air) or use a HEPA vacuum.

-

Liquid: Absorb with vermiculite or spill pads. Place used absorbents in a sealed bag before disposal.

-

Emergency Response

-

Eye Contact: Flush immediately with eyewash station for 15 minutes . Hold eyelids open. The Xan group is hydrophobic; water flushing is mechanical removal, not dissolution.

-

Skin Contact: Wash with soap and water.[4][5] Do not use alcohol or acetone ; these solvents will dissolve the Fmoc-D-Gln(Xan)-OH and drive it deeper into the pores.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

References

-

PubChem. (2024). Fmoc-Gln(Xan)-OH Compound Summary. National Library of Medicine. [Link][1]

-

American Peptide Society. (2024). Peptide Synthesis Safety Guidelines. [Link][1]

-

ECHA (European Chemicals Agency). (2024). Substance Information: 9-Fluorenylmethoxycarbonyl protecting group hazards. [Link][1]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.